N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 4-fluoro-2-methylphenyl group, linked to a prop-2-enamide moiety through a 3-oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring substituted with the 4-fluoro-2-methylphenyl group. This can be achieved through a nucleophilic substitution reaction where 4-fluoro-2-methylbenzyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide.
Linking the 3-Oxopropyl Chain: The next step involves the introduction of the 3-oxopropyl chain. This can be done through a Michael addition reaction where the piperidine intermediate reacts with an α,β-unsaturated ketone.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group. This can be achieved through an amidation reaction where the intermediate from the previous step reacts with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the fluoro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological processes.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
N-[3-[4-(4-Fluorophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide: Similar structure but lacks the methyl group on the phenyl ring.
N-[3-[4-(4-Methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide: Similar structure but lacks the fluoro group on the phenyl ring.
Uniqueness
N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[3-[4-(4-fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-3-17(22)20-9-6-18(23)21-10-7-14(8-11-21)16-5-4-15(19)12-13(16)2/h3-5,12,14H,1,6-11H2,2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIUITYUTSSJJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2)C(=O)CCNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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